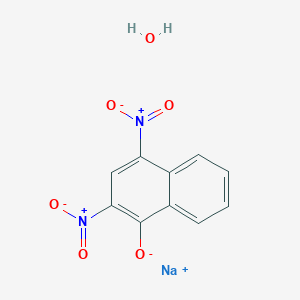

Martius Yellow sodium monohydrate

描述

准备方法

Synthetic Routes and Reaction Conditions: Martius Yellow sodium monohydrate is synthesized through the nitration of 1-naphthol. The process involves the following steps:

Nitration: 1-naphthol is treated with a mixture of nitric acid and sulfuric acid, leading to the formation of 2,4-dinitro-1-naphthol.

Neutralization: The resulting dinitro compound is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically obtained as a yellow powder that is soluble in methanol .

化学反应分析

Oxidation Reactions

The nitro groups and aromatic nucleus participate in oxidation:

-

Products :

-

Oxidized derivatives with quinone-like structures.

-

Partial oxidation of nitro groups to nitroso intermediates.

-

Example Reaction :

Reduction Reactions

Selective reduction of nitro groups is achieved under controlled conditions:

-

Reducing agents :

-

Products :

-

2,4-diamino-1-naphthol (via 4-electron reduction).

-

Partial reduction intermediates (e.g., nitroso or hydroxylamine derivatives).

-

Stoichiometry :

Substitution Reactions

The electron-deficient aromatic ring undergoes nucleophilic substitution:

-

Nucleophiles : Hydroxide (OH⁻), amines (NH₃), or thiols (RS⁻) .

-

Reactivity : Nitro groups at 2- and 4-positions direct incoming groups to the 5- and 8-positions.

Example : Reaction with NH₃ in ethanol yields amino-substituted derivatives.

Environmental Degradation

Under UV light or microbial action, degradation occurs via:

Degradation Half-Life :

| Condition | Half-Life |

|---|---|

| Aqueous (pH 7) | 12–48 hours |

| Soil | 7–14 days |

Reaction with Metals

Martius Yellow forms complexes with transition metals:

Application : Metal-complexed derivatives are utilized in textile dyeing and analytical chemistry .

Comparative Reactivity

| Reaction Type | Rate (Relative to Picric Acid) | Key Difference |

|---|---|---|

| Nitration | 0.5× | Less electrophilic ring |

| Reduction | 1.2× | Enhanced nitro group lability |

| Oxidation | 0.8× | Stabilized by sodium ion |

科学研究应用

Biological Staining

Martius Yellow is predominantly used in histology and cytology for staining biological tissues. Its ability to selectively bind to cellular components enhances the contrast of microscopic images, facilitating the identification of structures within cells.

- Staining Techniques :

Analytical Chemistry

In analytical chemistry, Martius Yellow serves as a reagent in various assays, improving the detection and quantification of specific analytes. It is particularly useful in colorimetric assays where visual changes indicate the presence of target compounds .

Environmental Monitoring

The compound is applied in environmental science for assessing water quality by detecting pollutants. Its vibrant color allows for easy visual identification of contaminants in aqueous solutions .

Organic Synthesis

Martius Yellow is utilized as a building block in organic synthesis, aiding chemists in developing complex organic molecules. Its unique chemical structure allows for various transformations, including oxidation and substitution reactions .

Case Study 1: Biological Staining Efficacy

A study conducted on the use of Martius Yellow for staining erythrocytes demonstrated its effectiveness in highlighting blood-related pathologies. The compound provided clear differentiation between red blood cells and other components, enhancing diagnostic capabilities in histopathological examinations .

Case Study 2: Environmental Application

Research focused on the degradation of Martius Yellow dye using sonochemical methods showed promising results in pollutant removal from wastewater. The study highlighted how ultrasound-assisted degradation can effectively reduce dye concentration, showcasing its potential in environmental remediation efforts .

Toxicological Profile

While Martius Yellow has valuable applications, it is classified as a hazardous substance under OSHA standards. It can cause skin and eye irritation upon contact and poses risks if ingested or inhaled. Studies indicate acute toxicity in animal models, emphasizing the need for careful handling during laboratory use .

作用机制

The mechanism of action of Martius Yellow sodium monohydrate involves its interaction with biological tissues and cells. The compound binds to specific cellular components, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. This binding results in the staining of the tissues, allowing for better visualization under a microscope .

相似化合物的比较

Martius Yellow sodium monohydrate can be compared with other similar compounds, such as:

Picric Acid (2,4,6-Trinitrophenol): Another nitro compound used as a dye and in explosives.

Crystal Violet: A dye used in histology and microbiology for staining cells.

Methylene Blue: A dye used in biology and medicine for staining and as a medication

Uniqueness: this compound is unique due to its specific staining properties and its ability to bind selectively to certain cellular components, making it valuable in both research and industrial applications .

生物活性

Martius Yellow, also known as 2,4-dinitro-1-naphthol sodium salt monohydrate, is an organic compound primarily used as a biological stain. Its chemical formula is and it is recognized for its application in histological staining techniques. This article explores the biological activity of Martius Yellow, including its uses, mechanisms of action, and relevant case studies.

- Common Names : Martius Yellow, Manchester Yellow

- Chemical Formula :

- Molecular Weight : 234.174 g/mol

- Solubility :

- Aqueous: 4.60%

- Ethanol: 4.60%

- Absorption Maximum :

Biological Applications

Martius Yellow is primarily utilized in histology for staining purposes. Its ability to bind to various cellular components allows for enhanced visualization during microscopic examination.

Staining Techniques

- Trichrome Staining : Used to differentiate between muscle fibers, collagen, and other tissue components.

- Lendrum's Picro Mallory Method : Enhances contrast between erythrocytes and fibrin, making it easier to identify pathological changes.

- Slidder's Martius, Scarlet, and Blue (MSB) : Combines multiple dyes to provide a comprehensive view of tissue morphology .

The biological activity of Martius Yellow is attributed to its chemical structure, which allows it to interact with various biomolecules. The nitro groups in its structure can form hydrogen bonds with proteins and nucleic acids, facilitating its binding to cellular components.

Cellular Interaction

- Erythrocytes Staining : Martius Yellow stains erythrocytes yellow, contrasting them against red fibrin in histological sections. This property is particularly useful in identifying blood-related pathologies .

Toxicological Profile

Martius Yellow has been classified as a hazardous substance according to OSHA standards. It can cause irritation upon contact with skin or eyes and may pose risks if ingested or inhaled .

Case Studies on Toxicity

- Acute Toxicity in Animal Models : Studies indicate that intravenous administration of lethal doses in dogs resulted in cardiac changes and pulmonary edema (LDLo = 13.3 mg/kg) .

- Histopathological Effects : In vitro studies have shown that exposure can lead to cellular damage and morphological changes in cultured cells.

Research Findings

Recent studies have explored the broader implications of Martius Yellow beyond staining:

- Antimicrobial Activity : Some research suggests potential antimicrobial properties against certain pathogens when used in specific concentrations.

- Cellular Proliferation Studies : Investigations into the effects on cell growth rates have shown varied results depending on concentration and exposure time.

Summary of Research Findings

属性

IUPAC Name |

sodium;2,4-dinitronaphthalen-1-olate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5.Na.H2O/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17;;/h1-5,13H;;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGNEISTZRRZND-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+](=O)[O-])[N+](=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N2NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589956 | |

| Record name | Sodium 2,4-dinitronaphthalen-1-olate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304655-86-5 | |

| Record name | Martius Yellow sodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304655865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,4-dinitronaphthalen-1-olate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,4-dinitronaphtholate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARTIUS YELLOW SODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3U4KK9S40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。